molecular formula C24H23N3O5 B2416382 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 898416-91-6

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2416382
CAS No.: 898416-91-6
M. Wt: 433.464
InChI Key: NYOVAZVQJPQLNJ-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that features a unique combination of structural motifs, including a benzo[d][1,3]dioxole ring, a dihydroisoquinoline moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the dihydroisoquinoline moiety: This step often involves the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone.

    Coupling of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formation of the oxalamide linkage: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods: Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and furan rings.

    Reduction: Reduction reactions can target the dihydroisoquinoline moiety, converting it to a fully saturated isoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed:

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include fully saturated isoquinoline derivatives.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.

    Industrial Applications: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(furan-2-yl)ethyl)oxalamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(isoquinolin-2-yl)-2-(furan-2-yl)ethyl)oxalamide

Comparison:

  • Structural Differences : The presence of different substituents on the isoquinoline moiety or variations in the furan ring can lead to differences in chemical reactivity and biological activity.
  • Uniqueness : N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide is unique due to its specific combination of structural features, which may confer distinct pharmacological properties.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c28-23(24(29)26-18-7-8-21-22(12-18)32-15-31-21)25-13-19(20-6-3-11-30-20)27-10-9-16-4-1-2-5-17(16)14-27/h1-8,11-12,19H,9-10,13-15H2,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOVAZVQJPQLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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